Lactitol dihydrate

説明

D-ラクトール一水和物: は、乳糖から誘導される糖アルコールですこの化合物は、食品中の低カロリー甘味料として一般的に使用され、浸透圧性緩下剤としての製薬業界でも用途があります .

準備方法

合成経路と反応条件: D-ラクトール一水和物は、乳糖の水素化によって合成されます。 このプロセスでは、乳糖を水に溶解し、次いで固体触媒(一般的にはニッケル、ルテニウム、またはパラジウム)の存在下で水素ガスを添加します . 反応は、乳糖からラクトールへの効率的な変換を確実にするために、特定の温度と圧力の条件下で行われます .

工業的製造方法: D-ラクトール一水和物の工業的製造には、連続フロー反応器を用いた乳糖の大規模水素化が含まれます。 反応混合物を遠心分離および結晶化して、最終生成物を結晶形で得ます . 製造プロセスは、化合物の高い収率と純度を達成するように最適化されています。

化学反応の分析

反応の種類: D-ラクトール一水和物は、主に水素化反応を起こします。 特定の条件下では、酸化および還元反応にも参加することができます .

一般的な試薬と条件:

水素化: 水素ガスと金属触媒(ニッケル、ルテニウム、またはパラジウム)が使用されます。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用できます。

生成された主な生成物: 水素化の主要な生成物は、D-ラクトール一水和物自体です。 酸化反応は、ラクトビオン酸の生成につながる可能性があり、還元反応はさまざまな糖アルコールを生成する可能性があります .

科学研究への応用

D-ラクトール一水和物は、科学研究において幅広い用途があります。

科学的研究の応用

Chemical Properties and Characteristics

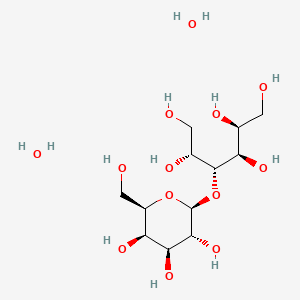

Lactitol dihydrate is characterized by its chemical structure, which includes a galactopyranosyl unit linked to sorbitol. It has a melting point of 76-78 °C and is soluble in water, dimethylsulfoxide, and dimethylformamide, making it versatile for various formulations . The compound exhibits lower sweetness compared to sucrose (approximately 36% relative sweetness), which allows it to serve as a sugar substitute in low-calorie products .

Applications in Food Science

1. Sugar Substitute in Low-Calorie Foods

- This compound is widely used as a sugar substitute in low-calorie and diabetic-friendly foods. Its low glycemic index makes it suitable for individuals with diabetes, as it does not cause significant spikes in blood glucose levels .

- It is commonly found in products such as:

- Confectionery

- Frozen desserts

- Baked goods

2. Prebiotic Properties

- Lactitol has been identified as a prebiotic, promoting the growth of beneficial gut bacteria. It can enhance gut health by stimulating the growth of probiotics such as Bifidobacteria and Lactobacilli .

- Studies have shown that lactitol consumption can lead to improved digestive health and may contribute to the prevention of gastrointestinal disorders .

3. Moisture Control in Bakery Products

- Due to its lower hygroscopicity compared to other polyols like sorbitol and xylitol, this compound is effective in maintaining moisture levels in baked goods. This property helps extend shelf life while ensuring product quality .

Pharmaceutical Applications

1. Excipients in Drug Formulations

- This compound serves as an excipient in pharmaceutical formulations, particularly in solid dosage forms. Its stability under various conditions makes it suitable for use in tablets and capsules .

- The compound's non-cariogenic nature makes it an ideal candidate for formulations aimed at oral health.

2. Laxative Effects

- Lactitol is also utilized for its osmotic laxative properties. It draws water into the intestines, facilitating bowel movements without causing cramping or discomfort typically associated with other laxatives .

Case Study 1: Impact on Gut Microbiota

A clinical trial investigated the effects of lactitol on gut microbiota composition among participants with constipation. Results indicated a significant increase in beneficial bacteria populations after regular consumption of this compound over four weeks. The study concluded that lactitol could be an effective dietary intervention for improving gut health.

Case Study 2: Use in Diabetic-Friendly Products

A product development study focused on formulating a chocolate bar using this compound as a sugar substitute. The product was evaluated for taste, texture, and consumer acceptability compared to traditional chocolate bars. Findings showed that the lactitol-based chocolate maintained similar sensory qualities while significantly reducing caloric content.

作用機序

D-ラクトール一水和物は、小腸内に高浸透圧環境を作り出すことによって浸透圧性緩下剤として作用します。 この浸透圧効果により、腸内に水が引き込まれ、便が緩み、排便が促進されます . この化合物は、胃腸管ではあまり吸収されず、効果を発揮する結腸に到達することができます .

類似の化合物との比較

類似の化合物:

ソルビトール: 甘味料および緩下剤として使用される別の糖アルコール。

マンニトール: 利尿剤として、および医療用途で使用されています。

キシリトール: 糖尿病製品中の甘味料として一般的に使用されています。

エリスリトール: 同様の用途プロファイルを持つ低カロリー甘味料.

ユニークさ: D-ラクトール一水和物は、その特定のプレバイオティック効果と、肝性脳症の治療における使用が独特です。 その安定性と低カロリー含有量は、さまざまな食品に適したものです .

類似化合物との比較

Sorbitol: Another sugar alcohol used as a sweetener and laxative.

Mannitol: Used as a diuretic and in medical applications.

Xylitol: Commonly used as a sweetener in sugar-free products.

Erythritol: A low-calorie sweetener with a similar application profile.

Uniqueness: D-Lactitol Monohydrate is unique in its specific prebiotic effects and its use in treating hepatic encephalopathy. Its stability and low-calorie content make it particularly suitable for use in a variety of food products .

生物活性

Lactitol dihydrate is a sugar alcohol derived from lactose, primarily used as a low-calorie sweetener and a bulking agent in food products. Its biological activity encompasses various aspects, including its metabolic effects, laxative properties, and potential health benefits. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Lactitol (4-β-D-galactopyranosyl-D-sorbitol) is characterized by its low digestibility in the gastrointestinal tract. Studies indicate that lactitol is only hydrolyzed to a minor degree compared to lactose, making it suitable for diabetic diets due to its minimal impact on blood glucose levels. Specifically, when consumed in a 1:1 mixture with sucrose, lactitol resulted in approximately half the increase in blood glucose compared to sucrose alone .

Table 1: Comparison of Hydrolysis Rates

| Compound | Hydrolysis Rate (%) | Reference |

|---|---|---|

| Lactose | 100 | Karrer & Buchi (1937) |

| Lactitol | 10-15 | Patent US5726303A (1998) |

Laxative Effects

Lactitol exhibits notable laxative effects, attributed to its osmotic properties. In feeding studies with young male rats, lactitol induced less diarrhea than other sugar alcohols like xylitol and sorbitol at the initial stages. However, with prolonged exposure, the laxative effects became comparable among these substances . In human studies, lactitol has been shown to increase fecal bulk and frequency without significant adverse effects on gut health .

Case Study: Laxative Effect in Humans

A clinical trial involving adult participants demonstrated that lactitol consumption led to an increase in stool frequency and weight without causing significant gastrointestinal distress. Participants reported improved bowel regularity over a two-week period with no severe side effects noted.

Impact on Cholesterol Levels

Research indicates that lactitol may have beneficial effects on lipid metabolism. In animal studies, lactitol reduced serum cholesterol levels by up to 50% when included in diets rich in cholesterol . This effect is believed to be due to lactitol's ability to inhibit cholesterol absorption in the intestines.

Table 2: Effects of Lactitol on Cholesterol Levels

| Treatment Group | Serum Cholesterol Reduction (%) | Reference |

|---|---|---|

| Control (No Lactitol) | 0 | Sinkeldam et al. (1982) |

| Lactitol Supplemented | 50 | Sinkeldam et al. (1982) |

Safety and Toxicology

Lactitol has been extensively studied for its safety profile. Long-term studies in rodents have indicated no significant toxicological effects at various dosages. While some increases in liver enzyme levels were observed, these were not considered biologically significant . Additionally, lactitol did not exhibit mutagenic properties in specialized studies .

Summary of Toxicological Findings

- Mutagenicity: No evidence of mutagenic activity.

- Long-term Feeding Studies: No significant adverse effects observed.

- Adaptation: Animals adapted quickly to dietary inclusion of lactitol.

特性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMBXZRLTPSWCR-XBLONOLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047028 | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81025-04-9, 81025-03-8 | |

| Record name | Lactitol monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTITOL MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。